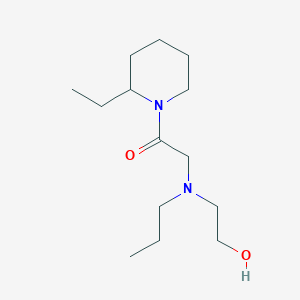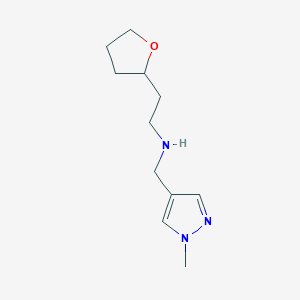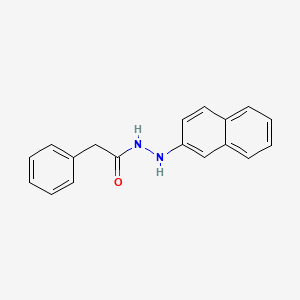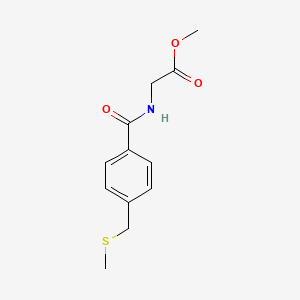![molecular formula C41H30N6O4 B14916286 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple aromatic rings, hydroxyl groups, and amide linkages, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Schiff base: This involves the condensation of 2-hydroxybenzaldehyde with an amine to form the imine linkage.
Coupling reactions: The intermediate compounds are then coupled with benzimidazole derivatives under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imine linkages can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: Used in studies to understand biological processes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostics: May be used in diagnostic assays.
Industry
Polymer Science: Applications in the synthesis of new polymers.
Electronics: Potential use in the development of electronic materials.
作用机制
The compound exerts its effects through various molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism of action would depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the aromatic rings.
Benzimidazole derivatives: Compounds with a benzimidazole core structure, which may have similar biological activities.
Uniqueness
The uniqueness of 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide lies in its complex structure, which allows for multiple interactions with biological targets and potential applications in various fields. Its combination of aromatic rings, hydroxyl groups, and amide linkages makes it a versatile compound for research and development.
属性
分子式 |
C41H30N6O4 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC 名称 |
4-[(2-hydroxyphenyl)methylideneamino]-N-[4-[6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C41H30N6O4/c48-37-7-3-1-5-29(37)24-42-31-15-11-27(12-16-31)40(50)44-33-19-9-26(10-20-33)39-46-35-22-21-34(23-36(35)47-39)45-41(51)28-13-17-32(18-14-28)43-25-30-6-2-4-8-38(30)49/h1-25,48-49H,(H,44,50)(H,45,51)(H,46,47) |
InChI 键 |
XDDZWSRKPABJAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)


![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)



